molecular formula C12H10F3N5O4S B11495205 {5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid

{5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid

Cat. No.: B11495205
M. Wt: 377.30 g/mol
InChI Key: XGWCZYKFHIPZIU-UHFFFAOYSA-N
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Description

2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID is a complex organic compound featuring a trifluoromethoxyphenyl group, a tetrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with azide sources under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a phenyl ring.

    Coupling Reactions: The final steps involve coupling the tetrazole ring with the trifluoromethoxyphenyl group and the acetic acid moiety using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The tetrazole ring may contribute to binding affinity with certain enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID: Shares the trifluoromethoxyphenyl group but lacks the tetrazole ring.

    1H-1,2,3,4-TETRAZOL-5-YLACETIC ACID: Contains the tetrazole ring but does not have the trifluoromethoxyphenyl group.

Uniqueness

2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID is unique due to the combination of the trifluoromethoxyphenyl group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H10F3N5O4S

Molecular Weight

377.30 g/mol

IUPAC Name

2-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyltetrazol-1-yl]acetic acid

InChI

InChI=1S/C12H10F3N5O4S/c13-12(14,15)24-8-3-1-7(2-4-8)16-9(21)6-25-11-17-18-19-20(11)5-10(22)23/h1-4H,5-6H2,(H,16,21)(H,22,23)

InChI Key

XGWCZYKFHIPZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=NN2CC(=O)O)OC(F)(F)F

Origin of Product

United States

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